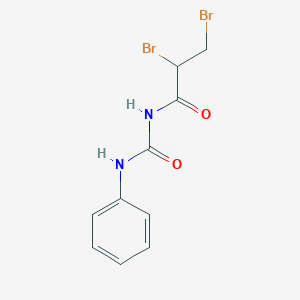
2,3-Dibromo-N-(phenylcarbamoyl)propanamide
Cat. No. B8617754
M. Wt: 350.01 g/mol
InChI Key: FBKZXYLUVQSBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04036850
Procedure details


20.0 g of the N-phenyl-N'-(2,3-dibromopropionyl)-urea prepared in accordance with Example 1(b) are suspended in 200 ml of tert.-butanol, 23 g of potassium tert.-butylate (90%) are introduced into the resulting suspension and the mixture is heated under reflux for 1 hour. The solvent is then distilled off under normal pressure and the residue is heated in vacuo for 20 minutes to 120° C. The white crystalline powder obtained is dissolved in 400 ml of water at 60° C. and the solution is filtered and adjusted to pH 1 with dilute hydrochloric acid. The precipitated imidazolidine derivative is filtered off, washed and dried. Yield: 9.0g m.p: 168° - 170° C. (from methanol)

[Compound]
Name
potassium tert.-butylate
Quantity
23 g
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]([NH:10][C:11](=[O:16])[CH:12](Br)[CH2:13]Br)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(O)(C)(C)C.O>[C:1]1([N:7]2[C:12](=[CH2:13])[C:11](=[O:16])[NH:10][C:8]2=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)NC(=O)NC(C(CBr)Br)=O
|
Step Two
[Compound]
|
Name
|
potassium tert.-butylate
|
|
Quantity
|
23 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 1 hour
|
|
Duration
|
1 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent is then distilled off under normal pressure
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the residue is heated in vacuo for 20 minutes to 120° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The white crystalline powder obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution is filtered
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated imidazolidine derivative is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)N1C(NC(C1=C)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
